Lipophilicity Divergence: 6-Chloro vs. 8-Chloro Positional Isomer LogP Comparison
The 6-chloro positional isomer (target compound) exhibits a calculated LogP of 3.10, which is 0.53 log units lower than the 8-chloro isomer (LogP 3.63) . Since both isomers share the identical molecular formula (C10H7ClN2O2, MW 222.63), this difference arises solely from the chlorine position effect on molecular dipole and solvation free energy. In drug design, a ΔLogP of 0.5 units typically corresponds to a ~3-fold difference in octanol-water partition coefficient, which can materially affect membrane permeability, plasma protein binding, and metabolic clearance [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.10 (6-chloro-2-methyl-5-nitroquinoline, CAS 77483-85-3) |
| Comparator Or Baseline | LogP = 3.63 (8-chloro-2-methyl-5-nitroquinoline, CAS 64485-39-8) |
| Quantified Difference | ΔLogP = −0.53 (target compound is less lipophilic by a factor of ~3.4 in partition coefficient) |
| Conditions | Calculated LogP values (in silico prediction); consistent computational method applied across both isomers as reported by respective vendor specification sheets |
Why This Matters
For procurement decisions, this LogP divergence means the 6-chloro isomer will exhibit measurably different chromatographic retention, tissue distribution, and ADME properties—making the two isomers non-interchangeable in any bioassay, formulation, or analytical reference standard application.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. A ΔLogP of 0.5 units is generally considered pharmacokinetically meaningful. View Source
